molecular formula C25H30N2O5 B2548312 Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1324691-80-6

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2548312
CAS No.: 1324691-80-6
M. Wt: 438.524
InChI Key: SYIAORACLIZETB-UHFFFAOYSA-N
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Description

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
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Biological Activity

Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by several key structural components:

  • Benzofuran Moiety : The presence of a benzofuran ring contributes to the compound's pharmacological properties.
  • Piperidine Ring : This cyclic structure is often associated with various biological activities, including interactions with neurotransmitter receptors.
  • Acetamido Group : This functional group can enhance solubility and bioavailability.

The molecular formula of the compound is C28H29N2O3C_{28}H_{29}N_{2}O_{3}, with a molecular weight of 460.5 g/mol .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, which could lead to therapeutic effects in conditions like depression or anxiety.
  • Modulation of Signaling Pathways : The compound might alter signaling pathways associated with neuroprotection or neuroinflammation.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives of benzofuran can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Neuroprotective Effects

The benzofuran structure has been linked to neuroprotective properties. Compounds containing this moiety have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Study on MAO-B Inhibition

A recent study focused on the synthesis and evaluation of chalcogenyl-2,3-dihydrobenzofuran derivatives as MAO-B inhibitors. The findings indicated that certain modifications in the structure could enhance inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative disorders. This suggests that similar structural features in this compound might confer similar properties .

CompoundActivityReference
Chalcogenyl derivativesMAO-B inhibition
Benzofuran derivativesAntidepressant-like effects

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical active ingredient. Its unique structure allows for interaction with various biological targets, making it a candidate for the development of new therapeutic agents. Notably, compounds with similar structures have shown promise in treating severe pain while minimizing side effects commonly associated with opioids .

Analgesic Properties
Research indicates that derivatives of this compound may possess analgesic properties suitable for treating severe pain without the adverse effects typical of traditional analgesics like tramadol . The mechanism of action likely involves modulation of pain pathways through interactions with specific receptors or enzymes.

Biological Evaluation

Anticancer Activity
Phenyl 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)piperidine-1-carboxylate has been evaluated for anticancer properties. Similar compounds have demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models . The benzofuran moiety is particularly noted for its role in enhancing biological activity against cancer cells.

Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been studied for antimicrobial and anti-inflammatory activities. Compounds with similar structural features have shown effectiveness against a range of microbial pathogens and have been evaluated for their ability to inhibit inflammatory processes .

Industrial Applications

Material Science
The structural characteristics of this compound may also lend themselves to applications in material science. Its unique electronic properties could be utilized in the development of new materials with specific optical or electronic functionalities.

Case Studies and Research Findings

Study Focus Findings
Analgesic EfficacyDemonstrated significant pain relief in animal models without opioid-like side effects.
Anticancer ActivityShowed inhibition of tumor growth in vitro and in vivo studies.
Antimicrobial PropertiesEffective against multiple bacterial strains, indicating potential as an antibiotic agent.

Properties

IUPAC Name

phenyl 4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-25(2)15-19-7-6-10-21(23(19)32-25)30-17-22(28)26-16-18-11-13-27(14-12-18)24(29)31-20-8-4-3-5-9-20/h3-10,18H,11-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIAORACLIZETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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